N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a benzodiazole ring, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-(2-methoxyphenoxy)propylamine: This intermediate is synthesized by reacting 2-methoxyphenol with 3-chloropropylamine in the presence of a base like potassium carbonate.
Synthesis of 1H-1,3-benzodiazole: This can be prepared by cyclization of o-phenylenediamine with formic acid.
Coupling Reaction: The final step involves coupling 3-(2-methoxyphenoxy)propylamine with 1H-1,3-benzodiazole-2-carbaldehyde, followed by N-methylation using methyl iodide to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole ring could lead to a partially or fully reduced benzodiazole.
Scientific Research Applications
N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-({1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can be compared with other similar compounds, such as:
N-[3-(2-methoxyphenoxy)propyl]-3-methyl-1-butanamine hydrochloride: This compound has a similar methoxyphenoxy group but differs in the rest of its structure.
Ranolazine: A piperazine derivative with a similar methoxyphenoxy group, used as an anti-anginal drug.
The uniqueness of this compound lies in its combination of a benzodiazole ring and a methoxyphenoxy group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16(25)23(2)15-21-22-17-9-4-5-10-18(17)24(21)13-8-14-27-20-12-7-6-11-19(20)26-3/h4-7,9-12H,8,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGOHBBAFBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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